molecular formula C30H50 B7820517 squalene

squalene

Cat. No.: B7820517
M. Wt: 410.7 g/mol
InChI Key: YYGNTYWPHWGJRM-UHFFFAOYSA-N
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Description

Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon. It is a crucial intermediate in the biosynthesis of sterols, including cholesterol in humans. This compound was first identified in 1916 in the liver oil of deep-sea sharks by Japanese chemist Mitsumaru Tsujimoto. It is widely distributed in nature, found in plants, animals, and humans, particularly in human sebum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the mevalonic acid pathway or the 2-C-methyl-D-erythritol 4-phosphate pathway. These pathways involve the condensation of isoprene units to form the linear triterpene structure of this compound .

Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial fermentation using genetically engineered strains of yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica has shown promise for large-scale production. Additionally, this compound can be extracted from plant sources like olive oil, amaranth oil, and rice bran oil .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Squalene has a wide range of applications in various fields:

Mechanism of Action

Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form this compound epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. This compound also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .

Comparison with Similar Compounds

Squalene is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis. Similar compounds include:

These compounds share some functional similarities with this compound, particularly in their antioxidant properties and roles in biological processes, but this compound’s specific role in sterol biosynthesis sets it apart.

Properties

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNTYWPHWGJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064767
Record name Squalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7683-64-9
Record name Squalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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